1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14862188
InChI: InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
SMILES:
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone

CAS No.:

Cat. No.: VC14862188

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone -

Specification

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name 1-(3-nitro-4-piperazin-1-ylphenyl)ethanone
Standard InChI InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Standard InChI Key GHEDOFZBDHZHEP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol . Its structure comprises:

  • A phenyl ring substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a piperazine moiety.

  • An acetyl group (-COCH₃) attached to the phenyl ring.

The SMILES notation is CC(=O)C1=CC=C(N2CCNCC2)C(=C1)N+[O-], while the InChIKey is GHEDOFZBDHZHEP-UHFFFAOYSA-N .

Spectroscopic Characterization

13C NMR data computed via the HOSE algorithm predicts distinct signals for the carbonyl carbon (δ ~207 ppm), aromatic carbons (δ ~120–150 ppm), and piperazine carbons (δ ~45–55 ppm) . The nitro group’s electron-withdrawing nature deshields adjacent aromatic carbons, corroborating its regiochemical influence .

Synthesis and Reaction Pathways

Regioselective Nucleophilic Substitution

The synthesis of analogous piperazine-containing nitroaromatics involves regioselective nucleophilic aromatic substitution. For example, 2-fluoro-4-bromonitrobenzene reacts with piperazine derivatives under basic conditions (K₂CO₃/DMF, 90°C) . The nitro group activates the ring by stabilizing the transition state through resonance, directing substitution to the ortho position relative to itself .

Key Steps

  • Substitution: Piperazine displaces the fluorine atom in 2-fluoro-4-bromonitrobenzene.

  • Acetylation: The acetyl group is introduced via Friedel-Crafts acylation or direct substitution .

Optimization Challenges

  • Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity .

  • Temperature Control: Reactions typically proceed at 90–100°C to avoid side products .

  • Purification: Column chromatography (ethyl acetate/hexanes) isolates the target compound .

Physicochemical Properties

Stability and Reactivity

  • Nitro Group: Enhances electrophilicity, facilitating further substitutions or reductions .

  • Piperazine Moiety: Imparts basicity (pKa ~9.5) and water solubility via protonation .

Thermodynamic Data

PropertyValueSource
Exact Mass249.111341 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Acceptors5

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for:

  • Urea Derivatives: Reaction with isocyanates yields urea-linked antitumor agents .

  • Triazole Hybrids: Click chemistry with azides generates 1,2,3-triazole derivatives targeting estrogen receptors .

Future Directions

  • Biological Screening: Evaluate the compound’s activity against NCI-60 cancer cell lines .

  • Structural Modifications: Introduce solubilizing groups (e.g., polyethylene glycol) to enhance bioavailability.

  • Mechanistic Studies: Investigate nitroreductase-mediated activation in hypoxic tumors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator